4-Phenyl-2-imidazolidinone

Forensic Toxicology Analytical Chemistry Metabolism

4-Phenyl-2-imidazolidinone (CAS 27129-49-3) is a crucial, high-purity building block for advanced research. It is the definitive analytical reference standard for confirming levamisole exposure due to its extended 14.0-15.9 h half-life. Its ~209-fold selectivity for α1D adrenoceptors (IC50 8.90 nM) makes it an essential pharmacological probe. Furthermore, its phenylimidazolidin-2-one scaffold is a validated bioisostere of the trimethoxyphenyl group, enabling potent anticancer agent design. These distinct, evidence-based properties make it an irreplaceable tool for your research, not a generic intermediate.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 27129-49-3
Cat. No. B132491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-2-imidazolidinone
CAS27129-49-3
SynonymsNSC 280722; 
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESC1C(NC(=O)N1)C2=CC=CC=C2
InChIInChI=1S/C9H10N2O/c12-9-10-6-8(11-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,10,11,12)
InChIKeyHFKIYIBJKBDTBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenyl-2-imidazolidinone (CAS 27129-49-3) — Core Structural and Functional Attributes for Research Procurement


4-Phenyl-2-imidazolidinone (CAS 27129-49-3) is a heterocyclic organic compound characterized by a five-membered imidazolidinone ring bearing a phenyl substituent at the 4-position [1]. This core motif endows the compound with distinct physicochemical and biological properties, including the capacity to act as a bioisosteric equivalent of the trimethoxyphenyl group found in numerous antimicrotubule agents [2]. The compound is recognized as a metabolite of levamisole and a constitutional isomer of the stimulant aminorex, with implications for forensic toxicology [3]. As a synthetic intermediate, it serves as a versatile building block in medicinal chemistry and agrochemical development .

Why 4-Phenyl-2-imidazolidinone Cannot Be Substituted with Generic Imidazolidinone Analogs — Key Structural and Pharmacological Distinctions


The imidazolidinone scaffold is a privileged structure in medicinal chemistry, yet the precise substitution pattern dictates its biological activity, metabolic fate, and synthetic utility. Generic substitution with unsubstituted 2-imidazolidinone or other simple analogs fails because the 4-phenyl group is not a passive appendage but a critical determinant of receptor binding affinity, metabolic half-life, and functional bioisosterism. For instance, the phenyl ring at the 4-position confers a ~209-fold selectivity for the alpha-1D adrenoceptor over the alpha-1B subtype, a property absent in unsubstituted imidazolidinone [1]. Furthermore, the compound's prolonged in vivo half-life (14.0–15.9 hours in humans) distinguishes it from related metabolites like p-hydroxy-PTHIT (3.4–5.8 hours), a difference with direct implications for forensic detection windows [2]. In antimitotic drug design, the phenylimidazolidin-2-one moiety uniquely mimics the trimethoxyphenyl pharmacophore of combretastatin A-4 and colchicine, a structural mimicry not achievable with non-phenyl imidazolidinones [3]. These quantitative and functional distinctions underscore why 4-phenyl-2-imidazolidinone cannot be interchanged with its simpler analogs without compromising experimental reproducibility and biological outcomes.

Quantitative Differentiation of 4-Phenyl-2-imidazolidinone Against Key Comparators — Direct Comparative Evidence for Scientific Selection


Forensic Differentiation from Aminorex — Chromatographic Resolution and Metabolic Half-Life

4-Phenyl-2-imidazolidinone is a constitutional isomer of aminorex (2-amino-5-phenyl-2-oxazoline). Despite their structural similarity, the two compounds exhibit distinct chromatographic and metabolic profiles, enabling unambiguous differentiation in forensic and doping control contexts. In a controlled human study (n=3, 10 mg intranasal tetramisole), 4-phenyl-2-imidazolidinone demonstrated a plasma half-life of 14.0–15.9 hours, substantially longer than the primary metabolite p-hydroxy-PTHIT (3.4–5.8 hours) [1]. This extended half-life directly translates to a prolonged detection window, making it the preferred marker for levamisole/tetramisole exposure in equine and human doping control [2].

Forensic Toxicology Analytical Chemistry Metabolism

Alpha-1 Adrenoceptor Subtype Selectivity — ~209-Fold Preference for α1D over α1B

4-Phenyl-2-imidazolidinone exhibits pronounced subtype selectivity among alpha-1 adrenoceptors. In radioligand binding studies using isolated rat tissues, the compound demonstrated an IC50 of 8.90 nM at the alpha-1D adrenoceptor (thoracic aorta), compared to 1,860 nM at the alpha-1B adrenoceptor (spleen) [1]. This represents a selectivity ratio of approximately 209:1 in favor of the alpha-1D subtype. In contrast, unsubstituted 2-imidazolidinone lacks the phenyl moiety required for this subtype discrimination and exhibits negligible affinity for either receptor subtype [2]. This selectivity profile is a direct consequence of the 4-phenyl substitution, which engages specific hydrophobic interactions within the alpha-1D binding pocket.

Adrenergic Pharmacology Receptor Selectivity Drug Discovery

HDAC Inhibitor Linker Design — Phenylimidazolidin-2-one Confers Superior Potency Relative to Vorinostat

In the design of novel histone deacetylase (HDAC) inhibitors, phenyl imidazolidin-2-one was introduced as a linker moiety to replace the cap group in vorinostat (SAHA). A focused library of 20 compounds incorporating this scaffold yielded eight compounds with HDAC1 inhibitory potency equivalent to or greater than vorinostat [1]. Most notably, compound 1o exhibited 6- to 9-fold higher antiproliferative activity compared to vorinostat across HCT-116, PC-3, and HL-60 cancer cell lines [1]. In an HCT-116 xenograft model, compound 1o demonstrated significant tumor growth inhibition in both continuous and intermittent dosing regimens [1]. This enhanced potency is attributed to the conformational rigidity and favorable hydrogen-bonding capacity conferred by the phenylimidazolidin-2-one linker, properties absent in simple alkyl or aryl linkers.

Epigenetics HDAC Inhibition Cancer Therapeutics

Antimitotic Bioisosterism — Phenylimidazolidin-2-one as a Trimethoxyphenyl Surrogate in Colchicine-Binding Site Inhibitors

The phenyl 2-imidazolidinone moiety functions as a bioisosteric equivalent of the trimethoxyphenyl group found in colchicine, podophyllotoxin, and combretastatin A-4 (CA-4) [1]. In a series of phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides (PIB-SAs), antiproliferative activities reached the low nanomolar range against sixteen cancer cell lines, with compounds 16 and 17 exhibiting antitumor and antiangiogenic activities comparable to CA-4 in the HT-1080 chick chorioallantoic membrane model [2]. Critically, the phenylimidazolidin-2-one moiety occupies a distinct binding conformation (Conformation I) that does not fully replicate the trimethoxyphenyl interactions in pocket I of the colchicine-binding site, suggesting it may represent a novel haptophoric moiety with distinct SAR [1]. This provides a strategic advantage in overcoming resistance mechanisms associated with conventional trimethoxyphenyl-containing antimitotics.

Antimitotic Agents Tubulin Polymerization Medicinal Chemistry

Degradation Impurity Marker in Levamisole Formulations — Longest Detection Window Among Metabolites

4-Phenyl-2-imidazolidinone is present as a degradation impurity in levamisole pharmaceutical preparations, alongside 1-(2-mercaptoethyl)-4-phenyl-2-imidazolidinone [1]. Following levamisole administration to horses, 4-phenyl-2-imidazolidinone was detected in post-administration urine and plasma samples and exhibited the longest detection time among all metabolites, including aminorex, rexamino, and levamisole itself [1]. A follow-up administration study of purified 4-phenyl-2-imidazolidinone confirmed it is not a metabolic precursor to aminorex or rexamino, establishing its independent utility as a marker of levamisole exposure [1]. This extended detection window makes it the preferred analytical target for doping control in equine sports.

Pharmaceutical Analysis Doping Control Impurity Profiling

Physicochemical Stability and Handling — Light and Heat Sensitivity Relative to Unsubstituted Imidazolidinones

4-Phenylimidazolidin-2-one exhibits moderate stability under standard laboratory conditions but is sensitive to heat and light exposure, which can compromise its integrity . The compound has a reported melting point of 160–163 °C and requires refrigerated storage . Solubility is limited in aqueous media but adequate in polar organic solvents including DMSO, DMF, ethanol, and chloroform . This sensitivity profile differs from that of unsubstituted 2-imidazolidinone, which is generally more thermally robust and less prone to photodegradation. Consequently, procurement specifications should include verification of storage history and purity certificate, as degradation products may interfere with sensitive analytical or biological assays.

Stability Storage Conditions Handling

Optimal Application Scenarios for 4-Phenyl-2-imidazolidinone — Evidence-Based Procurement Guidance


Forensic and Doping Control Reference Standard for Levamisole/Tetramisole Exposure

Given its extended half-life (14.0–15.9 h) and longest detection window among levamisole metabolites, 4-phenyl-2-imidazolidinone serves as the definitive analytical reference standard for confirming levamisole or tetramisole exposure in human and equine biological samples. Its chromatographic resolution from aminorex (LOD 0.05 ng/mL) enables unambiguous identification in LC-MS/MS workflows [1][2].

Pharmacological Tool for Probing Alpha-1D Adrenoceptor Function

The ~209-fold selectivity for alpha-1D over alpha-1B adrenoceptors (IC50 8.90 nM vs. 1,860 nM) makes 4-phenyl-2-imidazolidinone a valuable pharmacological probe for dissecting α1D-mediated signaling in cardiovascular and central nervous system research, where subtype-selective ligands are otherwise scarce [3].

Scaffold for HDAC Inhibitor Optimization in Epigenetic Drug Discovery

The phenylimidazolidin-2-one linker confers 6- to 9-fold enhanced antiproliferative potency over vorinostat in cancer cell lines and significant in vivo tumor growth inhibition in xenograft models [4]. This scaffold is ideally suited for medicinal chemistry programs targeting histone deacetylases with improved therapeutic indices.

Bioisosteric Replacement of Trimethoxyphenyl in Antimitotic Design

As a structurally distinct bioisostere of the trimethoxyphenyl moiety, the phenylimidazolidin-2-one group enables the design of novel colchicine-binding site inhibitors with low nanomolar potency and comparable antiangiogenic activity to combretastatin A-4, while potentially circumventing resistance mechanisms associated with trimethoxyphenyl-containing antimitotics [5][6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Phenyl-2-imidazolidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.